molecular formula C17H19NOS B7594900 N-(1-benzofuran-2-ylmethyl)-1-(5-methylthiophen-2-yl)propan-2-amine

N-(1-benzofuran-2-ylmethyl)-1-(5-methylthiophen-2-yl)propan-2-amine

Cat. No. B7594900
M. Wt: 285.4 g/mol
InChI Key: BXDAWLGULGFGEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzofuran-2-ylmethyl)-1-(5-methylthiophen-2-yl)propan-2-amine, also known as 6-APB, is a synthetic drug that belongs to the amphetamine class. It was first synthesized in 1993 and has since gained popularity as a recreational drug due to its euphoric and stimulant effects. However,

Mechanism of Action

The mechanism of action of N-(1-benzofuran-2-ylmethyl)-1-(5-methylthiophen-2-yl)propan-2-amine involves the release of serotonin from presynaptic neurons, leading to an increase in extracellular serotonin levels. This results in the activation of serotonin receptors, particularly the 5-HT2B receptor. The activation of this receptor has been linked to various physiological processes, including cardiovascular function, gastrointestinal motility, and mood regulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-benzofuran-2-ylmethyl)-1-(5-methylthiophen-2-yl)propan-2-amine have been extensively studied in animal models. It has been found to increase heart rate and blood pressure, as well as stimulate locomotor activity. It has also been shown to induce hyperthermia and cause changes in body temperature regulation.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-benzofuran-2-ylmethyl)-1-(5-methylthiophen-2-yl)propan-2-amine in lab experiments is its selective action on serotonin receptors, which allows for the study of specific physiological processes. However, its recreational use and potential for abuse make it difficult to obtain and control in lab settings. Additionally, the lack of long-term studies on its effects on human health limits its use in clinical research.

Future Directions

Future research on N-(1-benzofuran-2-ylmethyl)-1-(5-methylthiophen-2-yl)propan-2-amine could focus on its potential therapeutic applications, particularly in the treatment of mood disorders and gastrointestinal disorders. Additionally, further studies on its mechanism of action and long-term effects on human health could provide valuable insights into the role of serotonin in various physiological processes.

Synthesis Methods

The synthesis of N-(1-benzofuran-2-ylmethyl)-1-(5-methylthiophen-2-yl)propan-2-amine involves the condensation of 2-amino-1-(benzofuran-2-yl)ethanol with 5-methyl-2-thiophene carboxylic acid, followed by reduction with sodium borohydride. The resulting compound is then further reacted with propionic anhydride to form N-(1-benzofuran-2-ylmethyl)-1-(5-methylthiophen-2-yl)propan-2-amine.

Scientific Research Applications

N-(1-benzofuran-2-ylmethyl)-1-(5-methylthiophen-2-yl)propan-2-amine has been used in scientific research to study its effects on the central nervous system. It has been found to act as a selective serotonin releasing agent (SSRA) and a serotonin 2B receptor agonist. This makes it useful in studying the role of serotonin in various physiological and pathological processes.

properties

IUPAC Name

N-(1-benzofuran-2-ylmethyl)-1-(5-methylthiophen-2-yl)propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NOS/c1-12(9-16-8-7-13(2)20-16)18-11-15-10-14-5-3-4-6-17(14)19-15/h3-8,10,12,18H,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXDAWLGULGFGEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CC(C)NCC2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzofuran-2-ylmethyl)-1-(5-methylthiophen-2-yl)propan-2-amine

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